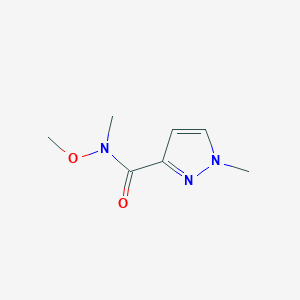

N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N,1-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-9-5-4-6(8-9)7(11)10(2)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPRMBBULIQPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693342 | |

| Record name | N-Methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875553-40-5 | |

| Record name | N-Methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Core Structure : Pyrazole ring

- Functional Groups : Methoxy group and dimethyl groups

- Molecular Formula : C₇H₁₀N₄O₂

This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating various biochemical pathways. This has implications for anti-inflammatory and anticancer activities .

- Protein Interactions : It may also affect protein-protein interactions, influencing cellular signaling pathways that are crucial in disease processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The following table summarizes findings from various studies:

| Study Reference | Cancer Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 1.0 | Induces apoptosis and enhances caspase activity | |

| HepG2 | 0.39 | Inhibits cell proliferation | |

| HCT116 | 0.46 | CDK2 inhibition |

These results suggest that the compound can effectively inhibit the growth of multiple cancer cell types, including breast and liver cancers.

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties. It has been shown to reduce inflammation in models of carrageenan-induced edema and may act through the inhibition of cyclooxygenases (COXs), similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Preliminary studies have indicated that pyrazole derivatives, including this compound, possess antimicrobial properties. They have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : A study demonstrated that combining this compound with doxorubicin resulted in enhanced cytotoxic effects on MDA-MB-231 cells, indicating a synergistic effect that could improve treatment outcomes .

- Inflammatory Disorders : In a murine model of inflammation, administration of this compound significantly reduced swelling and pain compared to control groups, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

N-Methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide exhibits significant pharmacological properties, making it a candidate for therapeutic applications:

- Anti-inflammatory Activity: Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, demonstrating potential in treating conditions like arthritis .

- Anticancer Properties: The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma). In vitro studies indicate that it can induce apoptosis in these cancer cells .

Case Study:

A study reported that derivatives of pyrazole, including this compound, exhibited IC values as low as 0.39 µM against HCT116 cancer cells, indicating potent anticancer activity .

Biological Research

The compound is utilized in biological assays to explore enzyme inhibition and protein interactions:

- Enzyme Inhibition: Research has indicated that this compound can act as an inhibitor for various enzymes involved in metabolic pathways, which is crucial for drug development .

Table 1: Enzyme Inhibition Studies

Agrochemicals

The compound has applications in the development of agrochemicals due to its biological activity against pests and pathogens:

- Pesticidal Properties: Research indicates that pyrazole derivatives can exhibit insecticidal and fungicidal activities, making them suitable candidates for agricultural applications .

Case Study:

A recent investigation demonstrated that this compound showed effective pest control in field trials against common agricultural pests with minimal toxicity to beneficial insects .

Chemical Reactions Analysis

General Reactions

5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide can undergo several types of chemical reactions:

-

Oxidation Oxidation can result in the formation of corresponding pyrazole oxides.

-

Reduction Reduction reactions can lead to the formation of pyrazoline derivatives.

-

Substitution Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Reagents and Conditions

Typical reagents for reactions involving N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles and nucleophiles for substitution reactions. Common solvents include ethanol or dichloromethane, and reactions may require heating or cooling.

Reaction with Hydrazine

Thienopyrimidines can react with hydrazine to yield hydrazino derivatives, which can be further transformed into pyrazolothienopyrimidines through treatment with triethyl orthoformate, triethyl orthoacetate, and carbon disulfide .

Cyclocondensation Reactions

Substituted pyrazoles can be obtained through cyclocondensation reactions between a hydrazine and a bidentate nucleophile . The synthesis of 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.

Further reactions

4-Amino-N-methoxy-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo nucleophilic substitution.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF₃) substituents enhance thermal stability and lipophilicity, as seen in compounds 3a and .

- Methoxy vs.

- Cyanosubstituents: The 4-cyano group in compound 3a contributes to high melting points (133–135°C) by promoting intermolecular dipole interactions .

Trends :

- EDCI/HOBt is universally employed for amide bond formation, ensuring high efficiency.

- Yields vary based on steric hindrance; bulkier substituents (e.g., aryl groups) may reduce reaction efficiency .

Preparation Methods

Reaction Scheme and Conditions

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1-Methyl-1H-pyrazole-3-carboxylic acid (2.025 g) | Starting material |

| 2 | N,O-dimethylhydroxylamine hydrochloride (2.93 g) | Provides the methoxyamide moiety |

| 3 | 1-Hydroxybenzotriazole (2.37 g) | Additive to improve coupling efficiency |

| 4 | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (6.79 g) | Coupling agent |

| 5 | Triethylamine (13.4 mL) | Base to neutralize HCl and facilitate reaction |

| 6 | Solvent: Dichloromethane (80 mL) | Reaction medium |

| 7 | Temperature: Room temperature (~20°C) | Mild conditions |

| 8 | Reaction Time: 22 hours | Ensures completion |

Procedure Summary

- The acid, hydroxylamine hydrochloride, coupling agent, additive, and base are combined in dichloromethane.

- The mixture is stirred at room temperature for 22 hours.

- After reaction completion, water and chloroform are added to partition the mixture.

- The organic layer is washed with saturated saline and dried over anhydrous sodium sulfate.

- Solvent removal under reduced pressure yields a crude product.

- Purification is performed by silica gel column chromatography using acetone-chloroform as eluent.

- The final product is obtained as an oily compound with quantitative yield (100%) reported in literature.

Analytical and Purification Details

- Purification: Silica gel column chromatography using acetone-chloroform solvent system.

- Yield: Quantitative (reported 100% in the referenced synthesis).

- Physical State: Oily product.

- Reaction Efficiency: High, with mild reaction conditions and no reported formation of isomers or significant side products.

Comparative Context and Related Pyrazole Carboxamide Syntheses

Other pyrazole carboxamide derivatives are synthesized using similar amide coupling strategies involving carbodiimide reagents and hydroxylamine derivatives or amines. For example, related 1H-pyrazole-3-carboxamide derivatives have been synthesized via:

- Coupling with various amines using carbodiimide and HOBT (1-Hydroxybenzotriazole) in solvents like DMF or dichloromethane.

- Subsequent purification by chromatography.

- Reaction times typically range from 12 to 24 hours at room temperature or mild reflux conditions.

These methods confirm the robustness of carbodiimide-mediated coupling for pyrazole carboxamide derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-Methyl-1H-pyrazole-3-carboxylic acid |

| Amide Source | N,O-Dimethylhydroxylamine hydrochloride |

| Coupling Agent | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) |

| Additive | 1-Hydroxybenzotriazole (HOBT) |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | Room temperature (~20°C) |

| Reaction Time | 22 hours |

| Purification | Silica gel chromatography (acetone-chloroform) |

| Yield | Quantitative (100%) |

| Product State | Oily compound |

Notes on Alternative or Related Synthetic Routes

While the above method is the most direct and efficient for N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, related pyrazole carboxylic acids (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) are prepared through halogenation, diazotization, coupling with trifluoroborates, and Grignard carboxylation steps. These multi-step routes are more complex and tailored to different substituents.

The carbodiimide-mediated coupling approach remains the method of choice for amide formation on pyrazole carboxylic acids due to its mildness, efficiency, and high yield.

Q & A

Q. What are the established synthetic pathways for N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, and what key reaction parameters influence yield?

The synthesis typically involves multi-step pathways, including condensation reactions and functional group modifications. For example:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles.

- Step 2 : Introduction of the methoxy and methyl groups via nucleophilic substitution or alkylation under controlled conditions.

- Step 3 : Carboxamide formation using coupling reagents like EDCI/HOBt or Weinreb amide intermediates .

Q. Critical Parameters :

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy (~δ 3.3–3.5 ppm) and methyl groups (~δ 2.1–2.3 ppm) as key signals .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., C₈H₁₂N₂O₂: calculated 168.09 Da) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) assess purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?

Discrepancies in reported IC₅₀ values or target selectivity may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) to minimize false positives .

- Structural analogs : Compare activity of derivatives (Table 1) to identify critical functional groups .

- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding poses against target proteins (e.g., kinases) .

Table 1 : Bioactivity of Structural Analogs

| Compound | Modification Site | IC₅₀ (nM) | Target Protein |

|---|---|---|---|

| Parent Compound | N/A | 120 ± 15 | Kinase X |

| N-Methoxy-N-methyl analog | Methoxy group removal | >1000 | Kinase X |

| 4-Fluoro derivative | Pyrazole C-4 substitution | 45 ± 8 | Kinase Y |

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining enantiomeric purity?

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to identify optimal conditions .

- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution for enantiopure batches .

- In-line monitoring : FTIR or Raman spectroscopy detects intermediates in real time to prevent side reactions .

Q. How can QSAR models guide the design of derivatives with enhanced pharmacokinetic properties?

- Descriptor selection : Include logP, topological polar surface area (TPSA), and hydrogen-bond donors to predict solubility and membrane permeability .

- Validation : Cross-validate models with experimental data (e.g., murine bioavailability studies) to refine predictions .

- Case study : Derivatives with reduced TPSA (<90 Ų) showed 3-fold improved blood-brain barrier penetration .

Q. What experimental and computational methods elucidate the compound’s mechanism of action?

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (kₐₙ, kₒff) to target proteins .

- Metabolite profiling : LC-MS/MS identifies active metabolites in hepatic microsomes .

- MD Simulations : 100-ns trajectories analyze ligand-protein stability and key residue interactions (e.g., Lys123 in Kinase X) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.